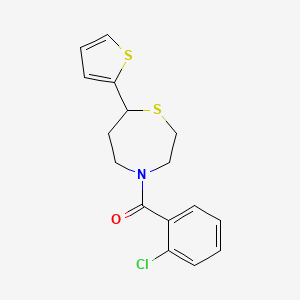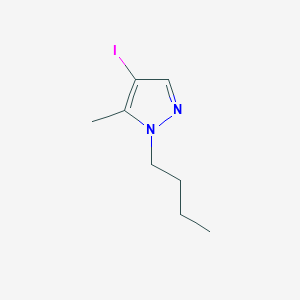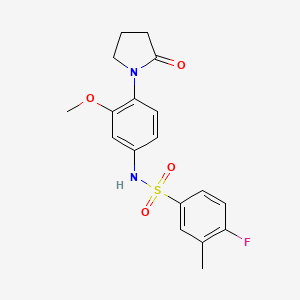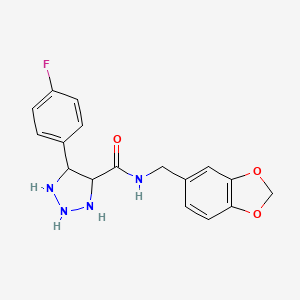
(2-Chlorophenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene is a five-membered heterocyclic compound containing a sulfur atom . It is considered to be a structural alert with the formula C4H4S . Chlorophenyl is a group derived from phenol that contains a chlorine atom attached to the phenyl ring. Thiazepan is a seven-membered heterocyclic compound containing nitrogen and sulfur atoms. The specific compound you mentioned seems to be a complex organic molecule that contains these groups.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiophene derivatives have been reported to show various biological activities .
Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . The properties of the specific compound you mentioned would depend on its exact molecular structure.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis of similar compounds involves the oxidation of corresponding derivatives and Michael-type nucleophilic addition of sulfur- and oxygen-containing nucleophiles, providing a method for functionalization of acyl-benzo[b]thiophene derivatives (Pouzet et al., 1998).
- Novel compounds with thiophene-2-yl)methanone structures have been synthesized and characterized, revealing their potential for antibacterial activity through molecular docking studies (Shahana & Yardily, 2020).
Applications in Material Science and Catalysis
- Rhenium(I) di- and tri-carbonyl complexes, which could be structurally related to the compound , have been synthesized and characterized, displaying potential as anti-tubercular agents and showing cytotoxicity against cancer cell lines, highlighting the application of such compounds in medicinal chemistry (Gantsho et al., 2019).
Potential Pharmaceutical Applications
- A series of phenyl(thiophen-2-yl)methanone derivatives have been synthesized and showed cytoprotective activities against H2O2-induced injury in human umbilical vein endothelial cells, suggesting potential therapeutic applications (Lian, 2014).
- Aryloxyphenyl cyclopropyl methanones, which share some structural characteristics with the compound of interest, have been developed as a new class of anti-mycobacterial agents, underscoring the potential of related compounds in addressing infectious diseases (Dwivedi et al., 2005).
Chemical Synthesis and Structural Studies
- The synthesis of novel pyrrolo[1,2-c][1.3]benzodiazepine analogs, including steps involving compounds with (phenyl)(pyrrol-2-yl)methanone structures, demonstrates the versatility of such compounds in the synthesis of complex molecules with potential pharmaceutical relevance (Rotas et al., 2011).
Wirkmechanismus
Safety and Hazards
Safety and hazards would depend on the specific compound. For a related compound, (S)-Methyl 2- (2-chlorophenyl)-2- ( (2- (thiophen-2-yl)ethyl)amino)acetate hydrochloride, the safety information includes hazard statements H315-H319-H335 and precautionary statements P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P362-P403+P233-P501 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS2/c17-13-5-2-1-4-12(13)16(19)18-8-7-15(21-11-9-18)14-6-3-10-20-14/h1-6,10,15H,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJCDMDOBVZMMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2786963.png)
![8-(4-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2786966.png)
![N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide](/img/structure/B2786967.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2786969.png)
![Ethyl 5-acetamido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2786970.png)


![3-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2786976.png)
![1-[(2S)-2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2786977.png)
![(3E)-3-[(2-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B2786978.png)


